molecular formula C12H23NO2 B2662932 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine CAS No. 2248325-19-9

2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine

Cat. No.: B2662932
CAS No.: 2248325-19-9
M. Wt: 213.321
InChI Key: NJWLBNCFJFWHAG-UHFFFAOYSA-N
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Description

2-(2,9-Dioxaspiro[55]undecan-3-yl)propan-1-amine is a chemical compound with the molecular formula C11H21NO2 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the reaction of a suitable diol with a ketone to form the spirocyclic intermediate, which is then reacted with an amine to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of automated systems and advanced analytical techniques is common to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use, such as in medicinal or biological research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethan-1-amine
  • 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride

Uniqueness

2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine is unique due to its specific spirocyclic structure and the presence of both an amine group and a dioxaspiro ring system. This combination of features makes it distinct from other similar compounds and contributes to its diverse range of applications in scientific research.

Properties

IUPAC Name

2-(2,9-dioxaspiro[5.5]undecan-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-10(8-13)11-2-3-12(9-15-11)4-6-14-7-5-12/h10-11H,2-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWLBNCFJFWHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCC2(CCOCC2)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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